N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-3-5-15(6-4-14)19(24)21-17-13-16(20)7-8-18(17)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEAUMDXJVAVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The introduction of the 4-methylpiperazine group onto the phenyl ring typically employs NAS. A common precursor is 2-amino-5-chloronitrobenzene , where the nitro group activates the ring for substitution. Reaction with 1-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) facilitates displacement of the nitro group. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂/Pd-C) or using SnCl₂ in HCl.
- 2-Nitro-5-chloroaniline (1.0 equiv) and 1-methylpiperazine (1.2 equiv) are refluxed in DMF with K₂CO₃ (2.0 equiv) for 12 hours.
- The mixture is filtered, concentrated, and purified via silica gel chromatography (eluent: ethyl acetate/hexane) to yield 2-nitro-5-chloro-N-(4-methylpiperazin-1-yl)aniline .
- Reduction with H₂ (1 atm) and 10% Pd/C in ethanol at room temperature for 6 hours affords the aniline intermediate in 85% yield.
Buchwald-Hartwig Amination
For substrates lacking activating groups, palladium-catalyzed cross-coupling offers an alternative. Using 2-bromo-5-chloroaniline and 1-methylpiperazine with Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C yields the coupled product. This method avoids nitro intermediates but requires inert atmosphere conditions.
Amide Bond Formation Strategies
Acyl Chloride Route
The most straightforward method involves reacting 4-methylbenzoyl chloride with 5-chloro-2-(4-methylpiperazin-1-yl)aniline in the presence of a base (e.g., triethylamine or pyridine) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
- Dissolve 5-chloro-2-(4-methylpiperazin-1-yl)aniline (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous DCM.
- Add 4-methylbenzoyl chloride (1.1 equiv) dropwise at 0°C and stir for 4 hours.
- Quench with water, extract with DCM, dry over Na₂SO₄, and purify via recrystallization (ethanol/water) to obtain the product in 78% yield.
Coupling Reagent-Assisted Synthesis
For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents (e.g., EDCl, HOBt) facilitate amidation. A mixture of 4-methylbenzoic acid , EDCl (1.2 equiv), HOBt (1.1 equiv), and the aniline in DMF is stirred at room temperature for 12 hours, yielding the amide in 82% purity.
Microwave-Assisted Synthesis
Accelerated reaction kinetics are achievable using microwave irradiation. A protocol from demonstrates that heating 4-methylbenzoic acid and the aniline with HATU and DIPEA in DMF at 100°C for 20 minutes under microwave conditions affords the product in 90% yield with >95% purity.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Protecting Group Strategies
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.25 (d, J = 8.2 Hz, 2H, Ar-H), 7.12 (d, J = 2.4 Hz, 1H, Ar-H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.82 (d, J = 8.8 Hz, 1H, Ar-H), 3.45–3.30 (m, 4H, piperazine-H), 2.65–2.50 (m, 4H, piperazine-H), 2.35 (s, 3H, CH₃), 2.30 (s, 3H, N-CH₃).
- HRMS : m/z calcd for C₂₀H₂₃ClN₃O [M + H]⁺: 372.1578; found: 372.1575.
Purity and Yield Comparisons
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Acyl Chloride | 78 | 98 |
| EDCl/HOBt | 82 | 97 |
| Microwave (HATU) | 90 | 99 |
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl ring, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the compound's potential as an antimalarial agent. In a study evaluating its efficacy against Plasmodium berghei, the compound demonstrated notable activity in both prophylactic and therapeutic models. The results indicated an effective concentration of , showcasing its ability to target both liver and blood stages of the malaria parasite .
Table 1: Antimalarial Efficacy of N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide
| Parameter | Value |
|---|---|
| Target Organism | Plasmodium berghei |
| EC50 (Prophylactic Model) | 1.77 μM |
| Administration Method | IV |
| Treatment Duration | 4 days |
| Efficacy | Dual-stage activity |
Protein Kinase Inhibition
The compound has been identified as a type II protein kinase inhibitor, which is crucial for developing targeted cancer therapies. Its structural characteristics allow it to interact selectively with various kinases, showing promise in inhibiting tumor growth and proliferation in certain cancer cell lines .
Table 2: Protein Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Effectiveness |
|---|---|---|
| Bcr-Abl T315I | 26 | High |
| Other Kinases | Varies | Moderate to High |
Molecular Chaperone Interaction
The compound exhibits interactions with molecular chaperones such as Hsp90, which play vital roles in cellular stress responses and protein folding. This interaction suggests that the compound could be leveraged for developing therapies aimed at diseases characterized by protein misfolding or aggregation, including neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Routes : The target’s synthesis likely parallels ’s methods, employing piperazine coupling and chromatographic purification. However, introducing the 4-methyl group requires specialized precursors .
- Data Gaps: Limited explicit data on the target’s biological activity necessitates extrapolation from structural analogs. Further crystallographic studies (e.g., using SHELX-like software, as in ) could clarify binding modes .
Biological Activity
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide, also referred to by its CAS number 16153-81-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by the presence of a chloro group, a piperazine moiety, and a benzamide framework. Its molecular formula is , which contributes to its diverse biological interactions.
Research indicates that this compound may act through multiple biological pathways:
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases, which are crucial in various signaling pathways involved in cell proliferation and survival. For instance, it has shown activity against the ABL1 kinase, a target in certain leukemias .
- Antitumor Activity : The compound has been evaluated for its anticancer properties. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent .
- Neurotransmitter Modulation : Given the piperazine structure, there is potential for interaction with neurotransmitter systems, which could contribute to psychopharmacological effects .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | IC50 Value (nM) | Cell Line/Target | Reference |
|---|---|---|---|
| ABL1 Kinase Inhibition | 25 | K562 Cells | |
| Anticancer Activity | 67 | Ba/F3 BCR-ABL WT | |
| Cytotoxicity | Varies | Various Cancer Cell Lines |
Study 1: Anticancer Efficacy
In a study published in MDPI, this compound was tested against different human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity, particularly towards leukemia cells expressing BCR-ABL fusion protein. The mechanism was attributed to the inhibition of cell proliferation pathways mediated by ABL1 kinase .
Study 2: Pharmacokinetics
A pharmacokinetic evaluation revealed that the compound had favorable absorption characteristics in animal models, suggesting potential for oral bioavailability. This is critical for its development as a therapeutic agent .
Q & A
Q. What methods validate the compound’s selectivity for a target receptor over homologous isoforms?
- Methodological Answer : Radioligand displacement assays (e.g., ³H-spiperone for dopamine D2/D3 receptors) quantify selectivity ratios. CRISPR-engineered cell lines lacking the target receptor (e.g., D3-KO) confirm on-target effects. Cross-testing against receptor panels (e.g., CEREP) minimizes false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
